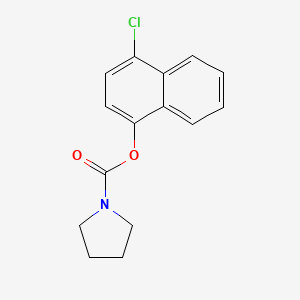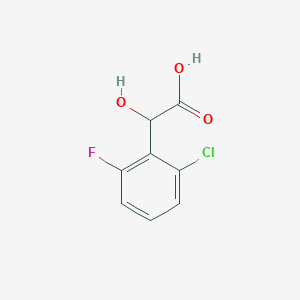![molecular formula C11H9N3O3S B12125284 (2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B12125284.png)
(2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It contains a thiazole ring (1,3-thiazole) fused with a pyridine ring, along with a carboxylic acid group.
- The compound’s molecular weight is approximately 180.16 g/mol .
- It is also known as 2-[(3-Pyridinylcarbonyl)amino]acetic acid .
(2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl)acetic acid: C8H8N2O3S
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves the condensation of 3-pyridinecarboxaldehyde with thiourea, followed by cyclization to form the thiazole ring. The carboxylic acid group is introduced later.
Reaction Conditions: Specific reaction conditions and reagents may vary, but the overall process includes steps like refluxing, acidification, and purification.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions, but modifications of the thiazole or pyridine rings are common.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity due to its structural features.
Medicine: Research on its pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Limited applications, but it may find use in specialty chemicals.
Mechanism of Action
- The exact mechanism is not well-documented, but it likely interacts with cellular targets due to its functional groups (carboxylic acid, pyridine, and thiazole).
- Further studies are needed to elucidate its specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds: Other thiazole-containing acids or pyridine derivatives.
Uniqueness: Its combination of pyridine and thiazole rings sets it apart.
Properties
Molecular Formula |
C11H9N3O3S |
|---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
2-[2-(pyridine-3-carbonylamino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H9N3O3S/c15-9(16)4-8-6-18-11(13-8)14-10(17)7-2-1-3-12-5-7/h1-3,5-6H,4H2,(H,15,16)(H,13,14,17) |
InChI Key |
XZRGSUFEWYMHNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid](/img/structure/B12125212.png)
![3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12125226.png)

![7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125254.png)

![3-{[3-(trifluoromethyl)phenoxy]methyl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12125258.png)

![3-{2-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B12125265.png)

![N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12125271.png)
![2-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12125272.png)

